![molecular formula C11H13NO5 B125081 1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene CAS No. 86255-45-0](/img/structure/B125081.png)

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalyst and Solvent-Free Synthesis

Research by Bellachioma et al. (2008) under catalyst- and solvent-free conditions demonstrated an environmentally benign approach to synthesizing 4-aryl-3-cyano-hexahydro-4H-1,2-benzoxazine-2-oxides from (E)-2-aryl-1-cyano-1-nitroethenes. This method emphasizes the significance of regio- and diastereoselectivity in chemical reactions, offering a cleaner and more efficient pathway for synthesizing complex organic compounds (Bellachioma et al., 2008).

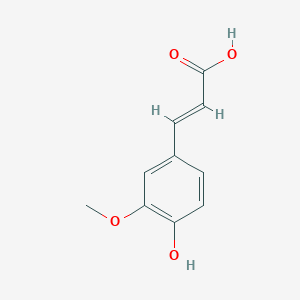

Structural Analysis of Stilbene Derivatives

Sopková-de Oliveira Santos et al. (2009) examined the solid-state structures of stilbene derivatives, revealing insights into the molecular conformations and electrostatic interactions that influence their properties. Their work highlights the complexity of molecular structures and their potential implications for material science and molecular engineering (Sopková-de Oliveira Santos et al., 2009).

Chemical Ecology in Millipedes

A study on the defensive allomones of millipedes by Kuwahara et al. (2017) revealed the role of nitro compounds in millipede defense mechanisms. This research provides valuable insights into chemical ecology, demonstrating how organisms utilize chemical compounds for defense and how these compounds vary across life stages (Kuwahara et al., 2017).

Advances in Organic Synthesis

Research on the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes by Reus et al. (2012) illustrates the development of efficient pathways for creating benzyne precursors and luminophores. Their work underscores the importance of innovative synthetic methods in advancing organic chemistry and materials science (Reus et al., 2012).

Development of New Chemotherapeutic Agents

A study by Carvalho et al. (2015) explored the toxicogenetic, immunomodulatory, and apoptotic effects of diaryl sulfide analogs of combretastatin A-4. This research is indicative of the ongoing efforts to discover and develop new chemotherapeutic drugs that can enhance the efficacy of existing cancer treatments (Carvalho et al., 2015).

properties

IUPAC Name |

1,2,4-trimethoxy-5-[(E)-2-nitroethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZJDIXHUBSWDS-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene | |

CAS RN |

86255-45-0 |

Source

|

| Record name | NSC294440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)